Indazole-3-carboxylic acid

Thermochemistry Physical Organic Chemistry Process Chemistry

Researchers synthesizing 5-HT₃ antagonists or agrochemical leads require precise 3-carboxylic substitution on the indazole ring; the 5- and 6-carboxylic acid isomers exhibit distinct thermodynamic profiles that alter target binding and can abolish biological activity. • Core scaffold of the antiemetic granisetron (5-HT₃ antagonist) and antispermatogenic lonidamine • Validated bioisostere for indole scaffold hopping to improve solubility and metabolic stability • 2024 patent-reported bactericidal activity against tomato bacterial wilt and rice bacterial leaf blight at 100 μg/mL Supplied at ≥98% purity; available for immediate global dispatch.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 4498-67-3
Cat. No. B026865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndazole-3-carboxylic acid
CAS4498-67-3
Synonyms1H-Indazole-3-carboxylic Acid;  3(1H)-Indazolecarboxylic Acid;  3-Carboxy-1H-indazole;  3-Carboxyindazole;  NSC 520610; _x000B_
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12)
InChIKeyBHXVYTQDWMQVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indazole-3-carboxylic Acid: Heterocyclic Building Block


Indazole-3-carboxylic acid (CAS 4498-67-3) is an indazole derivative characterized by a carboxylic acid group at the 3-position of the fused pyrazole-benzene ring system. It is a fundamental heterocyclic building block [1] used extensively in medicinal chemistry and agrochemical research. Its core structure is found in numerous biologically active compounds, including the antiemetic granisetron and the antispermatogenic agent lonidamine [2]. The compound is valued for its role as a versatile synthetic intermediate, enabling the construction of diverse indazole-based analogs with tailored properties [3].

Indazole-3-carboxylic Acid: Irreplaceable by Isomers


Indazole-3-carboxylic acid is not a commodity chemical that can be freely replaced by other indazole isomers or simple heterocyclic acids. Its unique substitution pattern at the 3-position dictates its reactivity and the biological activity of its derivatives. For instance, while 1H-indazole-5-carboxylic acid and 1H-indazole-6-carboxylic acid share the same core, they exhibit distinct thermodynamic properties (e.g., enthalpy of formation) that influence their behavior in chemical reactions and biological systems [1]. Furthermore, the 3-carboxylic acid is a critical pharmacophore in potent 5-HT₃ receptor antagonists and antispermatogenic agents [2]. Substitution with a different isomer would fundamentally alter the molecule's binding profile, potentially leading to a complete loss of target activity or unexpected off-target effects [3]. Therefore, its procurement for research must be precise to ensure experimental reproducibility and the intended biological outcome.

Quantitative Evidence for Indazole-3-carboxylic Acid


Thermodynamic Differentiation vs. Indazole Isomers

Indazole-3-carboxylic acid exhibits distinct thermochemical stability compared to its close isomers. The standard enthalpy of formation in the condensed phase for 1H-indazole-3-carboxylic acid is reported to be different from that of 1H-indazole-5-carboxylic acid and 1H-indazole-6-carboxylic acid [1]. This difference is critical for understanding its reactivity and handling in exothermic reactions or large-scale syntheses.

Thermochemistry Physical Organic Chemistry Process Chemistry

Plant Bacterial Disease Control Efficacy

A recent patent application (CN202410291272) directly demonstrates the utility of indazole-3-carboxylic acid as a plant bactericide. The application claims that indazole-3-carboxylic acid exhibits broad-spectrum antibacterial activity against a range of economically important plant pathogens [1]. A preferred effective concentration is specified as 100-400 μg/mL, with 100 μg/mL being particularly preferred [1].

Agrochemistry Bactericide Plant Pathology

Improved Synthesis Efficiency and Accessibility

The compound's value as a research tool is directly linked to the efficiency of its synthesis. An improved synthesis of indazole-3-carboxylic acid was reported in 1989, which provided a more efficient route compared to earlier methods [1]. This method involves reacting β-acetylphenylhydrazine with chloral hydrate and hydroxylamine hydrochloride, followed by sulfuric acid treatment [1]. While specific yields are not in the abstract, the publication's title and context imply a significant improvement over prior art, which directly impacts its cost and availability as a research reagent [1].

Organic Synthesis Process Chemistry Medicinal Chemistry

Indazole-3-carboxylic Acid: Validated R&D Scenarios


5-HT₃ Receptor Antagonist Development

Researchers developing next-generation antiemetics or agents for gastrointestinal motility disorders should prioritize indazole-3-carboxylic acid as a core scaffold. Its derivatives, such as those in US Patent 5,017,573, have demonstrated potent and selective antagonism of the serotonin 5-HT₃ receptor [1]. This makes the compound a critical starting point for synthesizing novel analogs with potentially improved pharmacokinetic profiles or reduced side effects compared to earlier benzamide-based antagonists like metoclopramide [1].

Novel Plant Bactericide Discovery

For agricultural scientists seeking new modes of action against intractable bacterial diseases, indazole-3-carboxylic acid presents a promising new lead. A 2024 patent application explicitly claims its use in controlling diseases like tomato bacterial wilt and rice bacterial leaf blight at low concentrations (100 μg/mL) [2]. This provides a strong rationale for using the compound as a scaffold to develop a new class of bactericides, offering a potential alternative to traditional copper-based products that face increasing regulatory and resistance challenges [2].

Bioisosteric Replacement and Scaffold Hopping

In medicinal chemistry campaigns where indole-based leads suffer from poor solubility, metabolic instability, or off-target effects, indazole-3-carboxylic acid serves as a validated bioisostere for scaffold hopping. The substitution of an indole core with an indazole can significantly alter key molecular properties [3]. The compound is a pivotal intermediate for synthesizing a wide range of these indazole-based analogs, enabling the exploration of novel chemical space and the fine-tuning of drug-like properties [4].

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